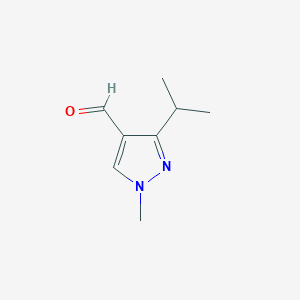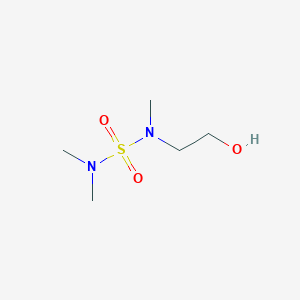
(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine
Vue d'ensemble
Description
(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a chemical compound with the CAS Number: 1175697-76-3 . It has a molecular weight of 182.24 and its IUPAC name is N-(2-hydroxyethyl)-N,N’,N’-trimethylsulfamide . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H14N2O3S/c1-6(2)11(9,10)7(3)4-5-8/h8H,4-5H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature and other physical and chemical properties might vary depending on the specific conditions and requirements.Applications De Recherche Scientifique
Sulfonium Ylides Derived from 2-Hydroxy-Benzoquinones
Research involving the reaction of 2-hydroxy-para-benzoquinones with DMSO/Ac2O has led to the production of dimethylsulfonium ylides. These ylides react with tertiary methylamine N-oxides to form 3-methylamino-substituted benzoquinones, which are important in the study of electrophilic displacement and ion mechanisms (Rosenau et al., 2004).
Copper–Solvent System Involvement
N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)methylamine demonstrates significant coordination and hydrogen bonding capabilities. It can form a dimeric molecular assembly to accept copper ions and neutral molecule guests like water, methanol, and ethanol. This work underscores the importance of simultaneous coordination and hydrogen bonds in supramolecular structures (Phongtamrug et al., 2005).
Vibrational Assignments in the Fingerprint Region
The compound N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine has been synthesized to model phenolic derivatives from the polymerization of benzoxazine monomers. Its vibrational assignments, particularly in the fingerprint region, are crucial for understanding molecular interactions and structures (Dunkers & Ishida, 1995).
Radiolabeling with Dimethylsulfate
A novel procedure using dimethylsulfate for radiolabeling detrital particles highlights the reagent's ability to methylate hydroxyl groups in detrital material. This method has implications for studies in environmental science and materials tracking (Wolfinbarger & Crosby, 1983).
Safety and Hazards
The safety information available indicates that (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is a compound that requires careful handling. The GHS pictograms indicate a signal word of "Warning" . The hazard statements and precautionary statements associated with this compound can be found in the MSDS .
Propriétés
IUPAC Name |
2-[dimethylsulfamoyl(methyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O3S/c1-6(2)11(9,10)7(3)4-5-8/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWZLDAWGPBDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






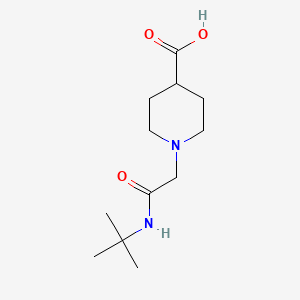


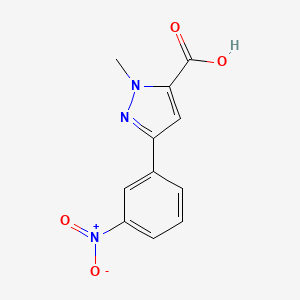
![5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460985.png)

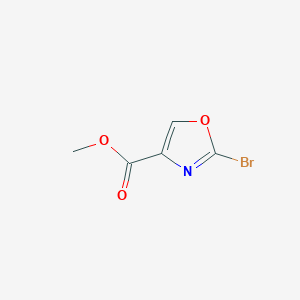
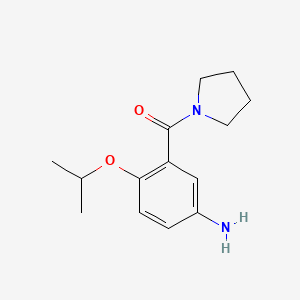

![1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one](/img/structure/B1460993.png)
